

Unveiling the Solid-State Architecture of 2-Benzoylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Benzoylpyridine	
Cat. No.:	B047108	Get Quote

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This technical guide provides a comprehensive overview of the crystal structure of **2-Benzoylpyridine** (C₁₂H₉NO), a key heterocyclic ketone with applications in organic synthesis and as a precursor for various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data and the experimental protocols utilized for its determination.

Core Crystallographic Data

The crystal structure of **2-Benzoylpyridine** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of **2-Benzoylpyridine**. The key crystallographic parameters are summarized in the table below.



Parameter	Value
Chemical Formula	C12H9NO
Formula Weight	183.21 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	11.234 (2)
b (Å)	5.893 (1)
c (Å)	14.587 (3)
β (°)	109.87 (2)
Volume (ų)	908.5 (3)
Z	4
Density (calculated) (g/cm³)	1.339
Absorption Coefficient (μ) (mm ⁻¹)	0.087
Temperature (K)	293

Molecular Geometry

The molecular structure of **2-Benzoylpyridine** consists of a pyridine ring and a phenyl ring linked by a carbonyl group. The dihedral angle between the mean planes of the pyridine and phenyl rings is a significant feature of its conformation in the solid state. Selected bond lengths, bond angles, and torsion angles are presented below to provide a detailed view of the molecular geometry.

Selected Bond Lengths



Bond	Length (Å)
C(1)-C(6)	1.495 (3)
C(6)-O(1)	1.222 (2)
C(6)-C(7)	1.491 (3)
N(1)-C(1)	1.338 (3)
N(1)-C(5)	1.339 (3)

Selected Bond Angles

Angle	Value (°)
C(2)-C(1)-C(6)	117.8 (2)
N(1)-C(1)-C(6)	122.5 (2)
O(1)-C(6)-C(1)	120.5 (2)
O(1)-C(6)-C(7)	120.3 (2)
C(1)-C(6)-C(7)	119.2 (2)

Selected Torsion Angles

Torsion Angle	Value (°)
N(1)-C(1)-C(6)-O(1)	-14.8 (3)
N(1)-C(1)-C(6)-C(7)	164.7 (2)
C(2)-C(1)-C(6)-O(1)	165.5 (2)
C(2)-C(1)-C(6)-C(7)	-15.0 (3)

Experimental Protocols

The determination of the crystal structure of **2-Benzoylpyridine** involved the following key steps:



Synthesis and Crystallization

2-Benzoylpyridine was synthesized and purified according to standard organic chemistry procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.

Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a four-circle diffractometer with graphite-monochromated Mo K α radiation (λ = 0.71073 Å). A total of 1589 reflections were collected, of which 1184 were unique.

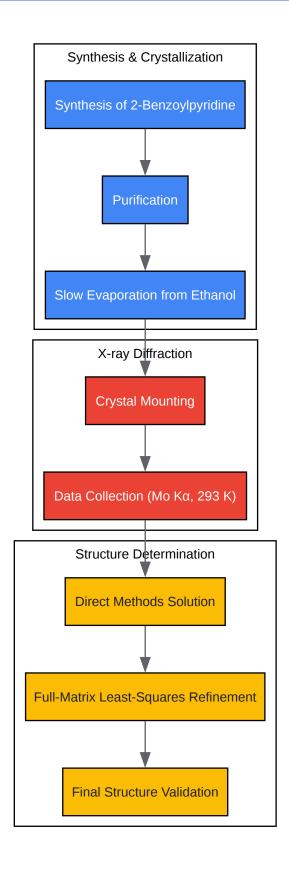
Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the observed reflections was 0.045.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **2-Benzoylpyridine** is depicted in the following diagram.





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Experimental workflow for the crystal structure determination of **2-Benzoylpyridine**.







This guide provides a foundational understanding of the solid-state structure of **2-Benzoylpyridine**. This information is critical for computational modeling, understanding intermolecular interactions, and informing the design of new derivatives with tailored properties for various applications in the pharmaceutical and materials science industries.

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